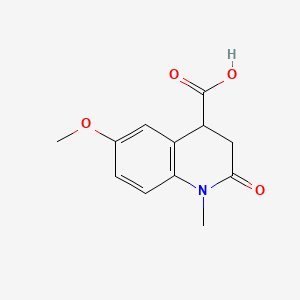

6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid

Description

6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid (CAS: 6340-56-3) is a heterocyclic compound with a molecular formula of C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol . Structurally, it features a tetrahydroquinoline backbone substituted with a methoxy group at position 6, a methyl group at position 1, an oxo group at position 2, and a carboxylic acid moiety at position 3. This combination of substituents confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

The compound is commercially available through select suppliers, primarily in China, as noted in supplier databases . Its synthesis likely involves modifications of tetrahydroquinoline-4-carboxylic acid precursors, as suggested by analogous synthetic routes for related compounds .

Properties

IUPAC Name |

6-methoxy-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-13-10-4-3-7(17-2)5-8(10)9(12(15)16)6-11(13)14/h3-5,9H,6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVZHUGEDJWLOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C2=C1C=CC(=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801153359 | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxy-1-methyl-2-oxo-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6340-56-3 | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxy-1-methyl-2-oxo-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6340-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC51246 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxy-1-methyl-2-oxo-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Substituted Anilines with Keto Esters

This method involves reacting 4-methoxy-substituted anilines with ethyl (ethoxymethylene)cyanoacetate or analogous keto esters under thermal conditions to form the quinoline skeleton.

Procedure :

-

Quinoline Formation :

-

Reduction to Tetrahydroquinoline :

-

N-Methylation :

-

Hydrolysis to Carboxylic Acid :

Key Data :

Reduction of Quinoline Derivatives

Preformed quinolinecarboxylates are reduced to tetrahydroquinolines before functionalization.

Procedure :

-

Quinoline Synthesis :

-

Cyclization :

-

Catalytic Hydrogenation :

-

Oxidation to 2-Oxo :

Optimization Note :

Functionalization of Tetrahydroquinoline Intermediates

Existing tetrahydroquinoline scaffolds (e.g., 6-methoxy-1,2,3,4-tetrahydroquinoline) are modified via:

-

N-Methylation :

-

Introduction of 2-Oxo Group :

-

Carboxylic Acid Formation :

Example :

-

Methyl 6-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride (CAS 176641-34-2) is hydrolyzed with 6M HCl to the carboxylic acid.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Aniline cyclization | High regioselectivity | Requires high-temperature steps | 75–94 |

| Quinoline reduction | Compatible with complex substituents | Sensitive to reduction over-hydrogenation | 65–89 |

| Intermediate functionalization | Modular, scalable | Multi-step purification needed | 70–92 |

Experimental Optimization and Challenges

-

Regioselectivity in Cyclization : Electron-donating groups (e.g., methoxy) at the 6-position direct cyclization via Friedländer synthesis.

-

Over-Oxidation Risks : DDQ or MnO2 must be used stoichiometrically to avoid degrading the tetrahydroquinoline ring.

-

Ester Hydrolysis : LiOH in THF/H2O (1:1) at 50°C prevents decarboxylation .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to 6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid. For instance:

-

Synthesis and Testing :

- A series of quinoline derivatives were synthesized and tested for their antibacterial activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating potential as antituberculosis agents .

-

Case Study :

- In a study examining the antimicrobial properties of several new derivatives, compounds derived from quinoline structures showed significant activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was noted to enhance the activity of specific derivatives .

Anticancer Activity

The anticancer properties of 6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid have also been investigated:

-

Cell Line Studies :

- A library of 8-substituted tetrahydroquinoline derivatives was synthesized and evaluated for antiproliferative activity in various cancer cell lines such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma). These studies revealed that certain derivatives significantly inhibited cell proliferation, suggesting their potential as anticancer agents .

- Mechanism of Action :

Summary of Findings

Mechanism of Action

The mechanism of action of 6-methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division . This inhibition can result in the suppression of cancer cell growth.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

| Compound Name | CAS Number | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | 14271-45-5 | C₁₁H₁₁NO₃ | Lacks the 6-methoxy substituent |

| Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate | Not provided | C₁₅H₁₅NO₃ | Pyrroloquinoline fused ring; methyl ester group |

| 6-Methoxy-1-methylquinolin-2-one | Not provided | C₁₁H₁₁NO₂ | Quinoline backbone (non-tetrahydro); ketone at position 2 |

| 6-Methoxy-1-methylquinolinium iodide | Not provided | C₁₁H₁₂INO | Ionic iodide salt; lacks carboxylic acid |

Functional Group Impact

The electron-donating methoxy group may influence electronic properties, altering reactivity in synthesis or interactions with biological targets .

Carboxylic Acid vs. Ester/Iodide: The carboxylic acid at position 4 enables hydrogen bonding and salt formation, contrasting with the methyl ester in ’s compound (C₁₅H₁₅NO₃), which has higher hydrophobicity . Compared to the ionic 6-methoxy-1-methylquinolinium iodide, the carboxylic acid group reduces overall polarity, affecting solubility profiles .

Table 2: Comparative Physicochemical Data

- Synthetic Accessibility : The target compound’s methoxy group may necessitate protection/deprotection steps during synthesis, unlike simpler analogues .

- Crystallinity : highlights C–H···π interactions in its methyl ester analogue, whereas the carboxylic acid in 6340-56-3 may promote stronger hydrogen-bonded networks, affecting crystallization behavior .

Biological Activity

6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid (CAS Number: 139731-96-7) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and neuroprotective effects, supported by various studies and data.

The molecular formula of 6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid is . Its structure includes a quinoline core, which is known for various biological activities. The compound's structural characteristics contribute to its interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of tetrahydroquinolines exhibit notable antibacterial properties. For example:

- A study evaluated various tetrahydroquinoline derivatives against Escherichia coli and found significant antibacterial activity in certain esters derived from similar structures .

- Another investigation focused on the synthesis of 1,2,3,4-tetrahydroquinolines and their derivatives revealed that these compounds could effectively inhibit bacterial growth .

Anticancer Properties

The potential anticancer effects of 6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid have been explored in several studies:

- Compounds with a similar quinoline structure have been shown to induce apoptosis in cancer cells. For instance, studies have highlighted that certain quinoline derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Neuroprotective Effects

The neuroprotective potential of this compound is also noteworthy:

- Research has indicated that tetrahydroquinolines can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. These properties suggest a possible application in treating neurodegenerative diseases .

Case Studies

- Antibacterial Evaluation : A study synthesized a series of tetrahydroquinoline derivatives and tested their efficacy against various bacterial strains. The results demonstrated that compounds with modified functional groups showed enhanced antibacterial activity compared to unmodified versions .

- Neuroprotection in Animal Models : In vivo studies involving animal models of neurodegeneration have shown that administration of tetrahydroquinoline derivatives can significantly improve cognitive function and reduce neuronal damage .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 6-methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization and functionalization of tetrahydroquinoline precursors. For example:

- Pfitzinger Reaction : Condensation of isatin derivatives with ketones in alkaline media (e.g., sodium acetate) yields quinoline scaffolds. Adjusting pH and temperature (e.g., 378 K for 5 hours) improves cyclization efficiency .

- Acylation-Heterocyclization : Starting with methyl 1-(chloroacetyl)-2-methyltetrahydroquinoline-4-carboxylate, AlCl₃-catalyzed intramolecular cyclization in 1,2-dichlorobenzene produces the tricyclic core. Yield optimization (73%) is achieved via recrystallization from ethanol .

- Hydrolysis of Esters : Saponification of methyl esters using NaOH (2 M, 100°C for 2 hours) followed by HCl acidification isolates the carboxylic acid derivative .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves stereochemistry and supramolecular interactions (e.g., C–H···π dimerization) .

- NMR Spectroscopy : ¹H NMR (300 MHz in DMSO-d₆) identifies methyl (δ 1.15 ppm) and methoxy (δ 3.65 ppm) groups. Cis/trans isomer differentiation requires coupling constants and 2D NMR .

- Mass Spectrometry : GC-MS confirms molecular ion peaks (e.g., m/z 245 [M⁺]) and fragmentation patterns .

- Elemental Analysis : Validates empirical formulas (e.g., C₁₄H₁₅NO₃) within ±0.3% error margins .

Q. How can researchers purify this compound to achieve >95% purity for biological assays?

- Methodological Answer :

- Recrystallization : Use ethanol or methylene chloride/hexane (2:3) to remove impurities .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates isomers or byproducts.

- Acid-Base Extraction : Leverage the carboxylic acid’s solubility in basic aqueous phases (pH 10) and precipitation upon acidification .

Advanced Research Questions

Q. How do reaction mechanisms differ between Pfitzinger and AlCl₃-catalyzed cyclization routes, and what intermediates are involved?

- Methodological Answer :

- Pfitzinger Mechanism : Isatin reacts with a ketone (e.g., phenylacetic acid) to form a β-ketoamide intermediate, which undergoes cyclodehydration under alkaline conditions .

- AlCl₃-Catalyzed Cyclization : Chloroacetylated precursors undergo Friedel-Crafts acylation, forming a carbocation intermediate that facilitates ring closure. Steric effects from the methyl group influence regioselectivity .

- Key Intermediate : cis-Methyl 1-(chloroacetyl)-2-methyltetrahydroquinoline-4-carboxylate is critical for maintaining stereochemical control .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data across studies?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., AlCl₃ stoichiometry, solvent purity) .

- Isomer Analysis : Use chiral HPLC or NOESY NMR to detect undiagnosed cis/trans or enantiomeric impurities .

- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm functional groups .

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Supramolecular Insights : C–H···π and hydrogen-bonding interactions (e.g., C–H···O) stabilize crystal packing, guiding modifications to improve solubility or binding affinity .

- Structure-Activity Relationships (SAR) : Substituent positioning (e.g., methoxy at C6) impacts antibacterial activity; derivatives with trifluoromethyl groups show enhanced potency .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity, and how are false positives mitigated?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-negative/-positive strains. Include cytotoxicity controls (e.g., mammalian cell lines) to exclude nonspecific effects .

- Enzyme Inhibition : Fluorescence-based assays (e.g., DNA gyrase inhibition) with positive controls (e.g., ciprofloxacin) .

- Metabolic Stability : LC-MS/MS monitors degradation in liver microsomes to assess pharmacokinetic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.